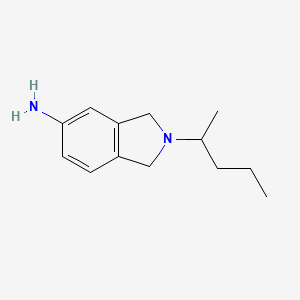

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

Description

Properties

IUPAC Name |

2-pentan-2-yl-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-4-10(2)15-8-11-5-6-13(14)7-12(11)9-15/h5-7,10H,3-4,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEMKKALZMPTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine, also known by its IUPAC name 2-pentan-2-yl-1,3-dihydroisoindol-5-amine, is a chemical compound with the molecular formula and a molecular weight of approximately 204.32 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Structural Information

The structure of this compound can be represented by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.32 g/mol |

| CAS Number | 1094463-13-4 |

| IUPAC Name | 2-pentan-2-yl-1,3-dihydroisoindol-5-amine |

| Appearance | Powder |

Safety Information

Currently, safety data for this compound is limited. Researchers are advised to handle it with caution and consult safety data sheets (SDS) when available.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antioxidant Activity : Compounds with isoindole structures often show significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Some studies have suggested that isoindole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Neuroprotective Effects : There is emerging evidence that certain isoindole derivatives may protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.

- Antidiabetic Properties : Similar compounds have shown promise as DPP-IV inhibitors, which are relevant in managing diabetes by enhancing insulin secretion and lowering blood glucose levels.

Study on Antioxidant Properties

A study published in Journal of Medicinal Chemistry investigated various isoindole derivatives for their antioxidant capacity. The findings highlighted that certain structural modifications significantly enhance their radical scavenging activity (RSC) .

Antimicrobial Activity Assessment

In another study focusing on the antibacterial properties of isoindole derivatives, researchers found that compounds with specific substituents exhibited notable activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess the effectiveness of these compounds .

Comparative Table of Biological Activities

The following table summarizes the biological activities reported for similar compounds:

Scientific Research Applications

Neuropharmacology

The isoindole framework has been associated with neuropharmacological activities, including effects on neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate dopamine and serotonin receptors, offering potential therapeutic avenues for neurodegenerative diseases and mood disorders.

Material Science

In addition to biological applications, this compound may serve as a versatile scaffold in material science for synthesizing novel polymers or nanomaterials due to its unique structural features. The ability to modify the isoindole core can lead to materials with tailored properties for specific applications.

Study 1: Cytotoxicity Against Cancer Cells

A comparative study evaluated various isoindole derivatives' cytotoxicity against cancer cell lines such as HeLa and MRC-5. The results indicated that compounds similar to 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine exhibited notable cytotoxicity, warranting further investigation into their mechanisms of action .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted that certain isoindole derivatives effectively inhibit α-glucosidase with IC50 values ranging from 40 to 52 μM, indicating potential therapeutic benefits for managing diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2,3-dihydro-1H-isoindol-5-amine derivatives, where substituents at the 2-position significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Molecular Comparison

*Inferred formula: Likely C₁₃H₂₀N₂ (based on substituent pentan-2-yl: C₅H₁₁).

Key Observations:

Substituent Hydrophobicity: The pentan-2-yl and 3-methylbutan-2-yl groups (both C5) impart greater hydrophobicity compared to smaller substituents like methyl or methoxypropyl. This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- Compounds like 2-methyl and 2-methoxypropyl derivatives are synthesized via reductive amination or deprotection strategies, as seen in related indoline analogs . The pentan-2-yl variant may require analogous alkylation or coupling steps.

Pharmacological Potential: While direct data for this compound are lacking, its structural analogs are intermediates for bioactive molecules. For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives are precursors to compounds with hypothesized CNS or antimicrobial activity .

Stability and Storage :

- Derivatives like 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine are stored at room temperature, suggesting moderate stability . Branched aliphatic substituents (e.g., pentan-2-yl) may confer similar stability due to reduced steric strain.

Table 2: Hypothetical Property Comparison Based on Substituents

| Property | 2-Pentan-2-yl Derivative | 2-Methyl Derivative | 3-Methoxypropyl Derivative |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (highly hydrophobic) | ~1.8 | ~1.2 (due to ether group) |

| Aqueous Solubility | Low | Moderate | Moderate to High |

| Synthetic Complexity | High (branched chain) | Low | Moderate |

| Potential Bioactivity | CNS targets | Broad-spectrum | Polar target engagement |

Q & A

Q. What are the optimal synthetic routes for 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of isoindol-5-amine derivatives typically involves multi-step organic reactions. Key steps include coupling reactions, hydrogenation, and cyclization. For systematic optimization:

- Catalyst Selection : Palladium or copper catalysts are often used in coupling reactions (e.g., Buchwald-Hartwig amination) to improve yield and regioselectivity .

- Solvent and Temperature : Polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) at 80–120°C are common .

- Design of Experiments (DoE) : Employ factorial design or response surface methodology to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio) and minimize trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Overlapping signals in the isoindole ring may require 2D NMR (e.g., COSY, HSQC) for resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for amine-containing compounds .

- Infrared (IR) Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and aromatic C-H bends to confirm amine functionality .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions during storage?

Methodological Answer:

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study decomposition temperatures .

- pH-Dependent Studies : Prepare buffer solutions (pH 3–10) and monitor degradation via HPLC over 1–4 weeks. Track amine oxidation or ring-opening byproducts .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental approaches to predict and validate the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization) and predict regioselectivity .

- Machine Learning (ML) : Train ML models on existing reaction datasets to recommend optimal catalysts or solvents for unexplored transformations .

- Validation : Compare computational predictions with experimental outcomes (e.g., NMR yield, byproduct profiles) to refine models iteratively .

Q. What strategies should be employed to resolve contradictions between in vitro and in silico pharmacological activity predictions for this amine derivative?

Methodological Answer:

- Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition, cytotoxicity) with molecular docking simulations. Adjust force field parameters to account for solvation effects or protein flexibility .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity discrepancies .

- Dose-Response Analysis : Perform Hill slope modeling to distinguish between true pharmacological effects and assay artifacts .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound, given its stereochemical complexity?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomer separation .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

- Capillary Electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives to enhance resolution of stereoisomers .

Q. How can researchers design robust in vivo studies to evaluate the compound’s pharmacokinetic (PK) properties while minimizing interspecies variability?

Methodological Answer:

- Allometric Scaling : Use physiological parameters (e.g., body surface area, metabolic rate) to extrapolate dosing between species (e.g., rodents to primates) .

- Microsampling Techniques : Collect serial blood samples via microdialysis to reduce animal use and improve PK data resolution .

- Compartmental Modeling : Apply non-linear mixed-effects modeling (NLME) to account for inter-individual variability in absorption/distribution .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays across different cell lines?

Methodological Answer:

- Cell Line Authentication : Verify cell line identity via STR profiling to rule out contamination .

- Microenvironment Replication : Mimic in vivo conditions (e.g., 3D spheroid cultures, hypoxia) to reduce false negatives .

- Pathway Enrichment Analysis : Use transcriptomics (RNA-seq) to identify cell line-specific signaling pathways that modulate compound sensitivity .

Q. What statistical approaches are recommended for reconciling discrepancies between theoretical and experimental reaction yields?

Methodological Answer:

- Error Propagation Analysis : Quantify uncertainties in measurement (e.g., weighing, dilution) using Monte Carlo simulations .

- Bayesian Inference : Update prior probability distributions (e.g., catalyst efficiency) with experimental data to refine yield predictions .

- Sensitivity Analysis : Identify critical parameters (e.g., temperature, stirring rate) contributing most to yield variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.